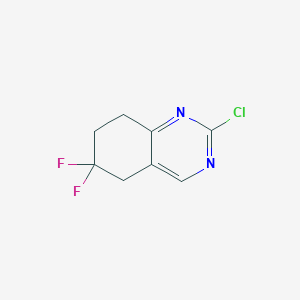

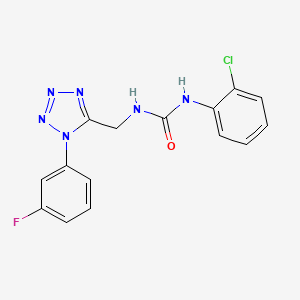

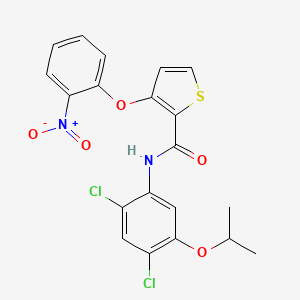

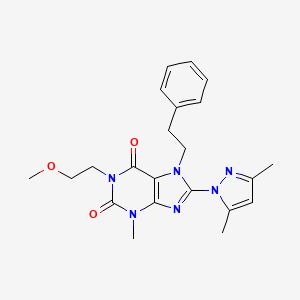

![molecular formula C25H21N3O2S B2833380 4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-91-8](/img/structure/B2833380.png)

4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

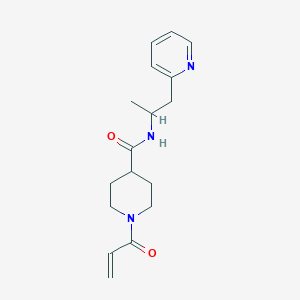

The compound “4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a heterocyclic chemical compound . It is part of a class of compounds known as pyrazolines, which have been the focus of interest due to their confirmed biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was prepared by the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The isolated solid was then treated with triethoxyorthoformate in acetic anhydride .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR . For example, the 1H NMR spectrum of a related compound showed signals corresponding to various functional groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, several oxidation reaction conditions were tested for a related compound . The best result was obtained using activated MnO2 as an oxidant in toluene in a Dean–Stark apparatus for 4 h at reflux temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the yield, melting point, and NMR data of a related compound were reported .Applications De Recherche Scientifique

- Benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated notable antiviral activities against the H5N1 influenza virus . This suggests that compounds with similar structural features, including the one , may have potential as antiviral agents.

- Novel derivatives synthesized from similar compounds have been explored for anticancer applications. Investigating the effects of “4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” on cancer cell lines could provide valuable insights into its potential as an anticancer agent.

- In a related study, it was observed that cell growth increased in speed after cells were cultured with 2% fetal bovine serum . Understanding how this compound affects cell proliferation and growth could be relevant for both basic research and potential therapeutic applications.

- Indole derivatives, which share some structural similarities with the compound , have diverse biological applications. For instance, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . Investigating whether the compound exhibits any plant hormone-like effects could be intriguing.

- Crystallographic studies have revealed the molecular structures of related compounds, including intermolecular interactions and hydrogen bonding patterns . Understanding the crystal structures of our compound could provide insights into its stability and potential interactions.

- The reported compound could serve as an important starting material for the synthesis of other compounds, such as azo dyes and dithiocarbamates . Investigating its reactivity and versatility in synthetic pathways would be valuable.

Antiviral Applications

Anticancer Research

Cell Growth and Proliferation

Plant Hormone Analogues

Supramolecular Chemistry and Crystal Structures

Synthetic Intermediates

Orientations Futures

Pyrazolines and their derivatives are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals . Therefore, the synthesis and study of “4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” and similar compounds could be a promising area of research in the future.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation

Mode of Action

Compounds with similar structures have been found to inhibit cdk2, which plays a crucial role in cell cycle progression . By inhibiting CDK2, these compounds can potentially halt the cell cycle, preventing the proliferation of cells. This mechanism is often exploited in the development of cancer treatments.

Biochemical Pathways

CDK2 is involved in the G1-S and G2-M transitions of the cell cycle, and its inhibition can lead to cell cycle arrest .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines . This suggests that the compound might have similar effects, potentially leading to cell death or growth inhibition in certain cell types.

Propriétés

IUPAC Name |

4-methyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2S/c1-17-7-9-18(10-8-17)25(29)26-24-22-15-31-16-23(22)27-28(24)19-11-13-21(14-12-19)30-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLNPVHTVANAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833301.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2833304.png)

![Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2833310.png)

![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea](/img/structure/B2833317.png)

![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2833318.png)